molecular formula C10H5ClN2 B1426125 7-Chloroquinoline-4-carbonitrile CAS No. 13337-75-2

7-Chloroquinoline-4-carbonitrile

Cat. No.: B1426125
CAS No.: 13337-75-2
M. Wt: 188.61 g/mol
InChI Key: QXTKFPVERGJTBN-UHFFFAOYSA-N
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Description

7-Chloroquinoline-4-carbonitrile is a chemical compound belonging to the quinoline family, characterized by a chloro substituent at the 7th position and a carbonitrile group at the 4th position. Quinolines are nitrogen-containing heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 7-Chloroquinoline-4-carbonitrile are largely determined by its interactions with various biomolecules. For instance, it has been found that this compound can interact with different enzymes and proteins, influencing their function and activity . The nature of these interactions is largely dependent on the specific biochemical context, including the presence of other molecules and the physiological conditions of the environment .

Cellular Effects

This compound can exert various effects on cells and cellular processes. For example, it has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific type of cell and the concentration of this compound .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to certain proteins or enzymes, leading to their activation or inhibition . Additionally, this compound can influence gene expression, leading to changes in the production of certain proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This can be due to factors such as the stability of the compound, its degradation over time, and any long-term effects it may have on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, certain effects may only be observed at certain threshold dosages, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound can be involved in various metabolic pathways. It can interact with certain enzymes or cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound can be transported and distributed in various ways. This can involve interactions with transporters or binding proteins, and can influence the localization or accumulation of the compound .

Subcellular Localization

The subcellular localization of this compound can be influenced by various factors. For instance, it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinoline-4-carbonitrile typically involves the magnesiation of halogenated substrates under mild conditions. One common method is the iodo-magnesium exchange of 7-chloro-4-iodoquinoline with isopropylmagnesium chloride-lithium chloride complex, which selectively yields organo-magnesium species . This intermediate can then be quenched with various electrophiles to obtain the desired product.

Industrial Production Methods: Industrial production of this compound often employs continuous flow conditions to enhance efficiency and yield. The use of mixed lithium-magnesium reagents allows for the synthesis of halogenated and arylated derivatives, which can be further functionalized to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 7-Chloroquinoline-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution Products: 7-Aminoquinoline-4-carbonitrile, 7-Thioquinoline-4-carbonitrile.

    Reduction Products: 7-Chloroquinoline-4-amine.

    Oxidation Products: 7-Chloroquinoline-4-carboxylic acid.

Comparison with Similar Compounds

  • 7-Chloroquinoline-4-carboxylic acid
  • 7-Chloroquinoline-4-amine
  • 7-Chloroquinoline-4-thiol

Comparison: 7-Chloroquinoline-4-carbonitrile is unique due to its carbonitrile group, which imparts distinct reactivity and biological activity compared to its analogs. For example, while 7-Chloroquinoline-4-carboxylic acid is more prone to undergo decarboxylation, this compound is more stable and can participate in a wider range of chemical transformations .

Properties

IUPAC Name

7-chloroquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-8-1-2-9-7(6-12)3-4-13-10(9)5-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTKFPVERGJTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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